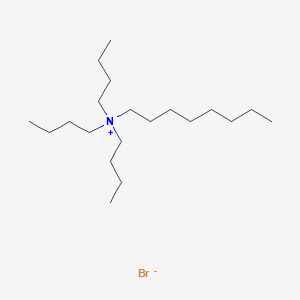
N,N,N-Tributyloctan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tributyloctan-1-aminium bromide: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its structure, which includes a central nitrogen atom bonded to three butyl groups and one octyl group, with a bromide ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Tributyloctan-1-aminium bromide typically involves the quaternization of tributylamine with an octyl halide, such as octyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction can be represented as:
(C4H9)3N+C8H17Br→(C4H9)3N+C8H17Br−
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Tributyloctan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Phase Transfer Catalysis: It can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or organic solvents.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.
Phase Transfer Catalysis: Enhances the rate of reactions involving immiscible reactants, leading to higher yields of desired products.
Applications De Recherche Scientifique
Chemistry: N,N,N-Tributyloctan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: In biological research, it can be used to study the effects of quaternary ammonium compounds on cell membranes and their antimicrobial properties.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are explored for their potential antimicrobial and antiseptic properties.
Industry: It is used in the formulation of surfactants, detergents, and emulsifiers. Its ability to lower surface tension makes it valuable in various industrial processes.
Mécanisme D'action
The primary mechanism of action of N,N,N-Tributyloctan-1-aminium bromide involves its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria and other microorganisms.
Comparaison Avec Des Composés Similaires
N,N,N-Trimethyldodecan-1-aminium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness: N,N,N-Tributyloctan-1-aminium bromide is unique due to its specific alkyl chain lengths, which confer distinct solubility and surfactant properties. Its longer octyl chain compared to other quaternary ammonium compounds can enhance its ability to interact with hydrophobic surfaces and interfaces.
Propriétés
Numéro CAS |
61175-80-2 |
|---|---|
Formule moléculaire |
C20H44BrN |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
tributyl(octyl)azanium;bromide |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MGDAAGXPGBSVIO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


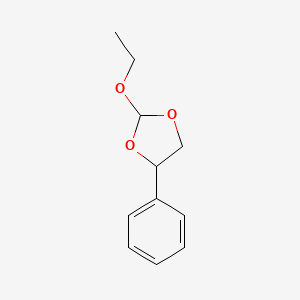
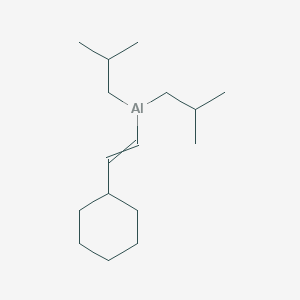
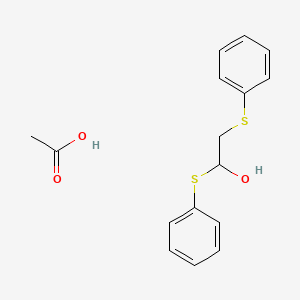
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
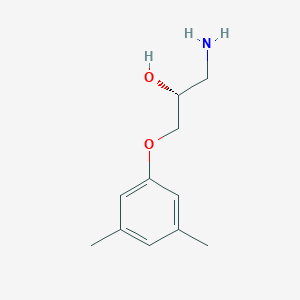
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
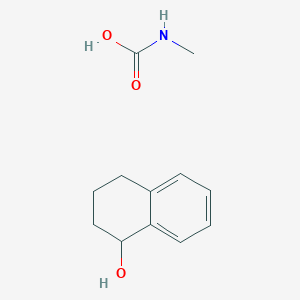
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
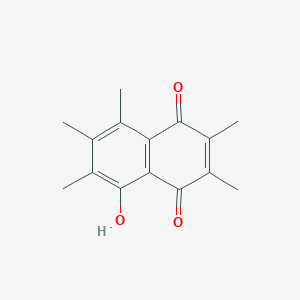
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
